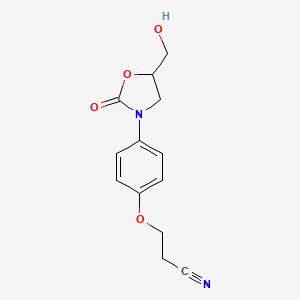
3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile is a complex organic compound with a unique structure that includes an oxazolidinone ring, a phenoxy group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile typically involves multiple steps, starting with the preparation of the oxazolidinone ring. One common method is the reaction of an amino alcohol with a carbonyl compound to form the oxazolidinone ring. This intermediate can then be reacted with a phenol derivative to introduce the phenoxy group. Finally, the nitrile group is introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3-(4-(5-(Carboxy)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile.
Reduction: Formation of 3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanamine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitrile group may also play a role in binding to active sites or forming covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanoic acid
- 3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanamine
- 3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propyl chloride
Uniqueness
3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that lack the nitrile group or have different substituents.
Properties
CAS No. |
73422-65-8 |
|---|---|
Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
3-[4-[5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]propanenitrile |
InChI |
InChI=1S/C13H14N2O4/c14-6-1-7-18-11-4-2-10(3-5-11)15-8-12(9-16)19-13(15)17/h2-5,12,16H,1,7-9H2 |
InChI Key |
VMMLORIHQJEELS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)OCCC#N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















